Ethyl ((2r,3s,5r)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)tetrahydrofuran-3-yl) carbonate
Description
Ethyl ((2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl) carbonate is a stereochemically defined compound featuring:
- A tetrahydrofuran (THF) ring with (2R,3S,5R) configuration.
- A 5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl moiety at the 5-position of the THF ring.
- A hydroxymethyl group at the 2-position and an ethyl carbonate ester at the 3-position of the THF ring.
Its molecular formula is C₁₃H₁₆N₂O₇ (approximate molecular weight: 312.28 g/mol), and it is primarily used in pharmaceutical research, particularly in nucleoside analog development due to its structural resemblance to ribose derivatives .
Properties
IUPAC Name |
ethyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O7/c1-3-20-13(19)22-8-4-10(21-9(8)6-16)15-5-7(2)11(17)14-12(15)18/h5,8-10,16H,3-4,6H2,1-2H3,(H,14,17,18)/t8-,9+,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKQXFULRUSHJN-IVZWLZJFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1CC(OC1CO)N2C=C(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl ((2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl) carbonate (CAS No. 40631-88-7) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiviral properties, synthesis methods, and relevant case studies.
- Molecular Formula : C13H18N2O7
- Molecular Weight : 314.29 g/mol
- IUPAC Name : Ethyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] carbonate
Antiviral Properties
Research indicates that compounds related to the structure of Ethyl ((2R,3S,5R)-...) exhibit significant antiviral activities. For instance:
- Mechanism of Action : Similar compounds have been shown to selectively inhibit viral DNA synthesis by competing with natural substrates for viral polymerases. This selectivity minimizes effects on host cell DNA polymerases, reducing toxicity to normal cells .
-
Case Studies :
- A study demonstrated that derivatives of pyrimidine compounds can effectively inhibit the replication of viruses such as Herpes Simplex Virus (HSV) and Hepatitis C Virus (HCV). The mechanism involves the phosphorylation of these compounds to their active forms within infected cells .
- Another investigation into the synthesis of 3,4-dihydropyrimidinones highlighted their broad-spectrum antiviral and antibacterial activities, suggesting that Ethyl ((2R,3S,5R)-...) may share similar therapeutic potentials .
Antitumor and Antibacterial Activities
Ethyl ((2R,3S,5R)-...) has also been evaluated for its antitumor and antibacterial properties:
- Antitumor Activity : Research has indicated that certain dihydropyrimidinones possess cytotoxic effects against various cancer cell lines. The structural features of Ethyl ((2R,3S,5R)-...) may contribute to similar effects by inducing apoptosis in tumor cells .
- Antibacterial Activity : Compounds with similar structures have been noted for their effectiveness against Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to disrupt bacterial cell wall synthesis or function .
Synthesis Methods
The synthesis of Ethyl ((2R,3S,5R)-...) typically involves multi-component reactions (MCRs), which are efficient in producing complex molecules from simpler precursors:
- One-Pot Reactions : A common method includes the condensation of ethyl acetoacetate with various aldehydes and urea under optimized conditions to yield high-purity products .
-
Yield Data :
- Yields for these reactions can range from 75% to 95%, depending on the specific conditions and reagents used.
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
Research has indicated that derivatives of pyrimidine compounds exhibit antiviral activity. Ethyl ((2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl) carbonate has been studied as a potential inhibitor of hepatitis C virus (HCV) polymerase. Its structural features allow it to interfere with viral replication processes, making it a candidate for further development in antiviral therapies .
Anticancer Activity
The compound's ability to inhibit certain enzymes involved in cancer cell proliferation has also been explored. Studies suggest that modifications of the tetrahydrofuran moiety can enhance its efficacy against specific cancer types by targeting metabolic pathways crucial for tumor growth. The incorporation of hydroxymethyl and dioxo groups is believed to contribute to its biological activity .
Biochemical Applications
Enzyme Inhibition Studies
this compound has been utilized in enzyme inhibition studies. Its structural analogs have shown promise in inhibiting key enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell division. This inhibition can lead to potential therapeutic strategies against rapidly dividing cells such as those found in tumors .
Drug Delivery Systems
The compound's unique chemical structure allows it to be incorporated into drug delivery systems. Its carbonate functional group can facilitate the formation of nanoparticles or liposomes that enhance the solubility and bioavailability of poorly soluble drugs. This application is particularly relevant in formulating targeted therapies for cancer treatment .
Material Science
Polymer Chemistry
In material science, this compound can be used as a monomer in the synthesis of biodegradable polymers. The incorporation of this compound into polymer matrices can enhance mechanical properties while maintaining biocompatibility. This is particularly beneficial for applications in biomedical devices and tissue engineering .
Case Studies
Comparison with Similar Compounds
Spectral and Crystallographic Data
- Target Compound: No direct data provided, but analogous compounds (e.g., ) show characteristic IR peaks for carbonyl (1700–1750 cm⁻¹) and NH stretches (3200–3400 cm⁻¹).
- Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : Crystallizes in a triclinic system (space group P1) with unit cell parameters a = 7.9083 Å, b = 10.2600 Å, c = 10.9075 Å.
Preparation Methods
Structural and Stereochemical Foundations
The compound’s structure integrates three key components:
Synthetic Strategies
Retrosynthetic analysis divides the molecule into three modules:
- Tetrahydrofuran core with defined stereochemistry.
- Pyrimidine base with a 5-methyl substituent.
- Ethyl carbonate prodrug group .
Tetrahydrofuran Ring Synthesis
The THF ring is constructed via asymmetric organocatalysis or derived from protected sugars like arabinose. A patented method for THF derivatives involves:
Propylene + Formaldehyde → 3-Buten-1-ol → Chlorination → Cyclization.
However, stereoselective routes using Sharpless epoxidation or Jacobsen kinetic resolution are preferred for pharmaceutical-grade synthesis.
Detailed Preparation Methods
Stepwise Synthesis Protocol
Step 1: THF Core Preparation
Starting material : (3R,4S,5R)-5-(Hydroxymethyl)tetrahydrofuran-2,3,4-triol (derived from D-arabinose).
Conditions :
- Protection : Acetylation with Ac₂O/DMAP (73% yield).
- Selective deprotection : NaOMe/MeOH removes C3 acetyl.
Step 2: Pyrimidine Coupling
Reagents :
- 5-Methyl-2,4-bis(trimethylsilyloxy)pyrimidine
- SnCl₄ (Lewis acid)
Conditions : - Anhydrous DCM, −20°C, 4 h
- Yield: 68%.
Step 3: Ethyl Carbonate Formation
Reagents :
Critical Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Glycosylation Temp | −20°C | Prevents β-elimination |
| Coupling Agent | SnCl₄ | Higher regioselectivity vs. TMSOTf |
| Carbonate pH | 8.5 | Minimizes hydrolysis |
| Purification Method | Silica gel chromatography (EtOAc/Hexane) | Purity >98% |
Analytical Characterization
Spectroscopic Data
Stability Profile
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 7.4 (37°C) | Carbonate hydrolysis | 12 h |
| Aqueous EtOH | Epimerization at C2 | 48 h |
Optimization Challenges
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing Ethyl ((2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl) carbonate?
- Methodological Answer : Synthesis typically involves modular assembly of the tetrahydrofuran and pyrimidine-dione moieties. Key steps include:
- Protection/Deprotection : Use acetyl (e.g., acetoxy groups) or carbonate protection for hydroxyl groups to prevent side reactions during coupling steps .
- Nucleoside Coupling : Employ Mitsunobu or SN2 reactions to attach the 5-methyl-2,4-dioxopyrimidine moiety to the tetrahydrofuran scaffold .
- Final Functionalization : Introduce the ethyl carbonate group via esterification under mild acidic conditions to avoid decomposition of sensitive functional groups .
Q. How is the stereochemistry and structural integrity of the compound verified?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration using orthorhombic crystal systems (e.g., space group P2₁2₁2, a = 15.5268 Å, b = 29.977 Å, c = 6.6207 Å) .
- NMR Spectroscopy : Analyze H and C NMR for coupling constants (e.g., = 5.2 Hz) to confirm cis or trans relationships in the tetrahydrofuran ring .
- Polarimetry : Measure optical rotation ([α]) to validate enantiomeric purity, especially for chiral centers at C2, C3, and C5 .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Use NIOSH-approved safety glasses, nitrile gloves, and lab coats to prevent skin/eye contact .
- Engineering Controls : Conduct reactions in fume hoods with proper ventilation to mitigate inhalation risks .
- Waste Disposal : Quench reactive intermediates (e.g., acylating agents) with aqueous sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can reaction yields be optimized for the introduction of the ethyl carbonate group?
- Methodological Answer :
- Solvent Selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis of the carbonate group .
- Catalysis : Employ DMAP (4-dimethylaminopyridine) to enhance reactivity during esterification .
- Temperature Control : Maintain reactions at 0–5°C to suppress side reactions (e.g., epimerization at C3) .
Q. What analytical challenges arise in detecting enantiomeric impurities, and how are they resolved?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IC-3 column (hexane:isopropanol = 90:10) to separate enantiomers; validate with spiked samples .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) to identify impurities .
Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Steric Effects : The hydroxymethyl group at C2 hinders axial attack, favoring equatorial substitution (e.g., SN2 reactions at C5) .
- Electronic Effects : Electron-withdrawing carbonyl groups at C2 and C4 increase electrophilicity at C3, enabling regioselective modifications .
Q. What strategies mitigate decomposition of the 5-methyl-2,4-dioxopyrimidine moiety during prolonged storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

